molecular formula C5H8N2S2 B134650 Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane CAS No. 149733-00-6

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane

Cat. No. B134650
M. Wt: 160.3 g/mol
InChI Key: UPAZJYWZTRDBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane, also known as DTTS, is a sulfur-containing compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism Of Action

The mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is not fully understood. However, it is believed that Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane may exert its biological activity through the generation of reactive sulfur species. These species may then interact with cellular targets, leading to the observed biological effects.

Biochemical And Physiological Effects

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been shown to exhibit anticancer activity in vitro. It has been demonstrated to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has also been shown to inhibit tumor growth in vivo in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane in lab experiments is its relatively simple synthesis method. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has shown promising biological activity, making it a potentially useful tool for investigating various biological processes. However, one limitation of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane.

Future Directions

There are several future directions for research on Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane. One potential area of investigation is the development of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane-based anticancer drugs. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further investigated for its potential applications in materials science and catalysis. Finally, the mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further elucidated to better understand its biological effects.

Synthesis Methods

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane can be synthesized through the reaction of 2-aminothiazole and dimethylsulfide in the presence of a catalyst such as iodine or copper(II) sulfate. The reaction yields a yellow-orange solid that can be purified through recrystallization.

Scientific Research Applications

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a precursor for the synthesis of metal sulfide nanoparticles. In organic synthesis, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a ligand for catalytic reactions. In medicinal chemistry, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential as an anticancer agent.

properties

CAS RN

149733-00-6

Product Name

Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane

Molecular Formula

C5H8N2S2

Molecular Weight

160.3 g/mol

IUPAC Name

dimethyl(1,3-thiazol-2-ylimino)-λ4-sulfane

InChI

InChI=1S/C5H8N2S2/c1-9(2)7-5-6-3-4-8-5/h3-4H,1-2H3

InChI Key

UPAZJYWZTRDBJF-UHFFFAOYSA-N

SMILES

CS(=NC1=NC=CS1)C

Canonical SMILES

CS(=NC1=NC=CS1)C

synonyms

Sulfilimine, S,S-dimethyl-N-2-thiazolyl- (9CI)

Origin of Product

United States

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